molecular formula C12H17NO4 B2379968 methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate CAS No. 1797879-10-7

methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate

Cat. No.: B2379968
CAS No.: 1797879-10-7
M. Wt: 239.271
InChI Key: GSIVCLOQGZFROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate is a carbamate derivative characterized by a central ethyl chain substituted with two methoxy groups: one at the 3-position of the phenyl ring and another on the adjacent carbon of the ethyl group. The carbamate functional group (–O–CO–NH–) is linked to the ethyl moiety, conferring both hydrogen-bonding capacity and hydrolytic instability typical of carbamates.

Carbamates are widely studied for their pharmacological and pesticidal properties due to their ability to inhibit enzymes such as acetylcholinesterase. However, the specific biological activity of this compound remains uncharacterized in the provided evidence. Its structural features—particularly the dual methoxy groups—may enhance lipophilicity compared to simpler carbamates, influencing its pharmacokinetic profile or environmental persistence .

Properties

IUPAC Name

methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-15-10-6-4-5-9(7-10)11(16-2)8-13-12(14)17-3/h4-7,11H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIVCLOQGZFROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate typically involves the reaction of 2-methoxyphenyl isocyanate with a suitable alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can form stable carbamate linkages with amino groups, which can inhibit the activity of certain enzymes. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Properties/Applications Evidence ID
Methyl N-{2-[4-(Propan-2-yloxy)Phenyl]Ethyl}Carbamate (7d) - 4-Isopropoxy phenyl
- Ethyl-carbamate
Synthesized via alkylation of 4-hydroxyphenyl precursor with 2-bromopropane. Higher lipophilicity due to bulky isopropoxy group may enhance membrane permeability. Used in pharmacological studies .
Ethyl (3-Hydroxyphenyl)Carbamate - 3-Hydroxy phenyl
- Ethyl-carbamate
Exhibits higher polarity (retention time: 23.4 min in GC analysis) compared to methoxy analogs. Found in natural products (e.g., P. guineense), suggesting potential biodegradability .
Methyl (3-Hydroxyphenyl)-Carbamate - 3-Hydroxy phenyl
- Methyl-carbamate
CAS 13683-89-1. Hydroxyl group increases hydrogen-bonding capacity, potentially improving solubility but reducing stability compared to methoxy derivatives .
Flubendazole - Benzimidazole core
- 4-Fluorobenzoyl substituent
Antiparasitic carbamate with broad-spectrum anthelmintic activity. Structural complexity (heterocyclic ring) enhances target specificity but reduces synthetic accessibility compared to simpler aryl carbamates .

Physicochemical Properties

  • Lipophilicity : Methoxy groups in the target compound increase logP compared to hydroxylated analogs (e.g., ethyl (3-hydroxyphenyl)carbamate), as evidenced by retention time differences in chromatographic analyses .
  • Stability: Methoxy groups may confer greater hydrolytic resistance compared to ethyl or vinyl carbamates, which are prone to enzymatic degradation (e.g., vinyl carbamate’s rapid metabolic activation to carcinogenic epoxides) .

Biological Activity

Methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate is a carbamate derivative notable for its significant biological activity, particularly in medicinal chemistry. This compound is characterized by its molecular formula C12H17NO4C_{12}H_{17}NO_4 and a molecular weight of approximately 209.24 g/mol. Its structure includes methoxy groups and a phenyl ring, which enhance its lipophilicity and potential bioactivity.

The synthesis of this compound typically involves acylation reactions, where the compound acts as a substrate for further modifications. The presence of the carbamate functional group allows for hydrolysis, yielding corresponding amines and alcohols depending on the reaction conditions (acidic or basic). This versatility in reactivity is crucial for its role as an intermediate in pharmaceutical synthesis, particularly in developing anticancer drugs like Osimertinib (AZD9291) .

Anticancer Properties

This compound has been identified as a significant intermediate in synthesizing compounds targeting cancer pathways. Studies suggest that it may enhance the efficacy of existing anticancer therapies when used in combination with other agents. The methoxy groups contribute to increased lipophilicity, which may improve bioavailability and therapeutic effectiveness .

Anti-inflammatory and Analgesic Effects

Similar compounds with methoxy substitutions have exhibited anti-inflammatory and analgesic properties. Preliminary studies indicate that this compound may possess comparable activities, although further research is required to confirm these effects .

Interaction Studies

Research involving interaction studies of this compound highlights its pharmacological effects when combined with other compounds. Initial findings suggest potential synergistic effects that could enhance treatment outcomes in cancer therapies .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAnticancer
Osimertinib (AZD9291)Anticancer
Similar Methoxy-substituted CompoundsAnti-inflammatory, Analgesic

Molecular Modeling Studies

Molecular modeling studies have been employed to predict the binding affinities of this compound to various biological targets. These studies are essential for understanding the compound's mechanism of action at a molecular level, including receptor binding affinities and metabolic pathways .

Q & A

Q. What are the recommended synthetic routes for methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate, and how can purity be optimized?

  • Methodology :
    • Carbamate linkage formation : React 3-methoxyphenylethylamine with methyl chloroformate in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the carbamate backbone .
    • Purification : Use recrystallization (ethanol/water mixture) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product. Monitor purity via HPLC-UV (λ = 254 nm) and confirm structure using 1^1H/13^13C NMR and FT-IR spectroscopy .
    • Critical parameters : Control reaction temperature (0–5°C) to minimize side reactions like hydrolysis.

Q. How does the compound’s structure influence its physicochemical properties?

  • Methodology :
    • Lipophilicity : Calculate logP using software like ChemAxon or experimental shake-flask method. The 3-methoxyphenyl group increases lipophilicity compared to non-substituted analogs .
    • Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and simulate using COSMO-RS. The methoxy groups may reduce aqueous solubility due to hydrophobic interactions .
    • Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the carbamate group) .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action for this compound in biological systems?

  • Methodology :
    • Target identification : Use affinity chromatography with immobilized compound to isolate binding proteins, followed by tryptic digestion and LC-MS/MS analysis .
    • Enzyme inhibition assays : Test activity against acetylcholinesterase (AChE) or carboxylesterases, comparing IC50_{50} values with structurally similar carbamates .
    • Computational docking : Perform molecular docking (AutoDock Vina) using crystal structures of suspected targets (e.g., AChE PDB: 4EY7) to predict binding modes .

Q. How should contradictory bioactivity data across studies be resolved?

  • Methodology :
    • Meta-analysis : Aggregate data from multiple studies (e.g., IC50_{50}, EC50_{50}) and apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .
    • Orthogonal validation : Replicate assays using alternative methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .
    • Structural analogs : Compare bioactivity trends with analogs (Table 1) to isolate substituent-specific effects .

Q. Table 1: Bioactivity Comparison of Carbamate Analogs

CompoundSubstituentIC50_{50} (AChE, µM)
Methyl N-(3-methoxyphenyl)carbamate3-methoxy12.3 ± 1.2
Ethyl N-(4-fluorophenyl)carbamate4-fluoro8.7 ± 0.9
Methyl N-(2-cyanophenyl)carbamate2-cyano25.1 ± 2.1

Q. What computational strategies are effective for predicting the compound’s reactivity and metabolic pathways?

  • Methodology :
    • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites prone to oxidation .
    • Metabolite prediction : Use software like Meteor (Lhasa Ltd.) to simulate Phase I/II metabolism. The methoxy group may undergo O-demethylation .
    • HOMO-LUMO analysis : Calculate energy gaps to assess stability and redox behavior. Lower HOMO-LUMO gaps correlate with higher reactivity .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodology :
    • logP adjustment : Synthesize analogs with polar substituents (e.g., hydroxyl groups) to enhance solubility while maintaining target affinity .
    • Plasma stability assays : Incubate with rat plasma (37°C, 1–24 hrs) and quantify remaining compound via LC-MS. Carbamate hydrolysis is a common degradation pathway .
    • In vitro permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Low permeability may require prodrug strategies .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this carbamate class?

  • Methodology :
    • Analog library synthesis : Prepare derivatives with systematic substituent variations (e.g., methoxy → ethoxy, fluorine) .
    • Multivariate analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with bioactivity data .
    • Crystallography : Solve X-ray structures of compound-target complexes to identify critical binding interactions (e.g., hydrogen bonding with Tyr337 in AChE) .

Handling Data Contradictions

Q. Discrepancies in reported enzyme inhibition potency: How to troubleshoot?

  • Methodology :
    • Assay standardization : Ensure consistent enzyme sources (e.g., recombinant human vs. bovine AChE) and buffer conditions (pH, ionic strength) .
    • Control compounds : Include reference inhibitors (e.g., donepezil for AChE) to validate assay performance .

Q. Conflicting solubility data across studies: Root causes?

  • Methodology :
    • Particle size analysis : Use dynamic light scattering (DLS) to confirm uniform particle size distribution, as micronization affects solubility .
    • Polymorph screening : Perform XRPD to detect crystalline vs. amorphous forms, which have distinct solubility profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.